![molecular formula C14H18N2O2 B14515208 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide CAS No. 63642-40-0](/img/structure/B14515208.png)
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide typically involves the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with butanoyl chloride under acidic conditions. This reaction yields the desired compound in good yields . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of 4-[3-(Carboxymethyl)-2-methyl-1H-indol-1-yl]butanamide.
Reduction: Formation of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylindole: Shares the indole core structure but lacks the butanamide moiety.
4-[3-(Carboxymethyl)-2-methyl-1H-indol-1-yl]butanamide: An oxidized derivative of the compound.
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanol: A reduced derivative of the compound.
Uniqueness
4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and butanamide moieties contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
63642-40-0 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-2-methylindol-1-yl]butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-10-12(9-17)11-5-2-3-6-13(11)16(10)8-4-7-14(15)18/h2-3,5-6,17H,4,7-9H2,1H3,(H2,15,18) |
InChI Key |
KSHVZSGXOCOYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


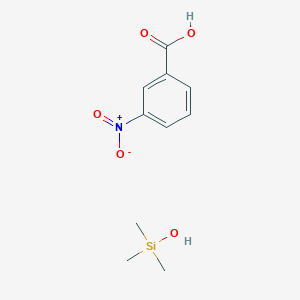
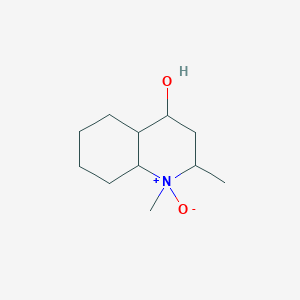
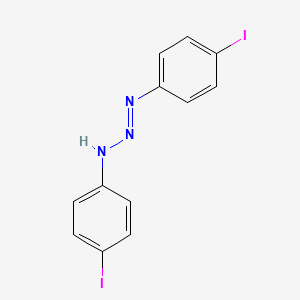
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
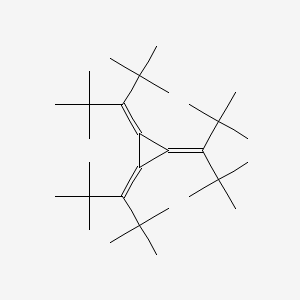
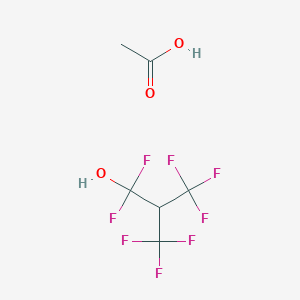
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
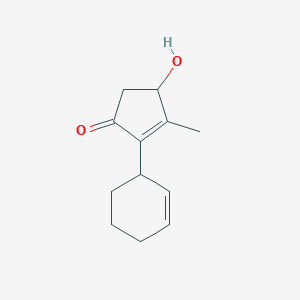
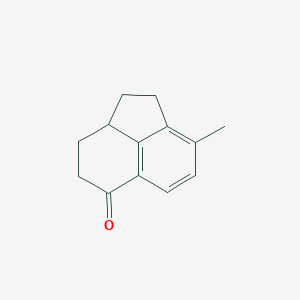
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
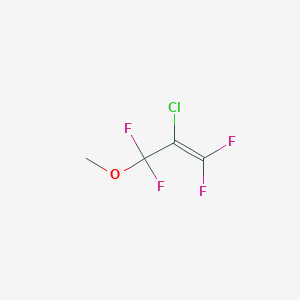
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
